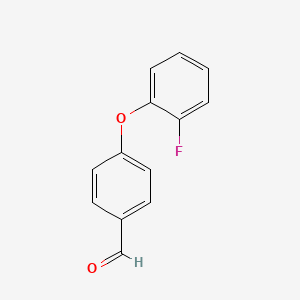

4-(2-Fluorophenoxy)benzaldehyde

CAS No.: 936343-96-3

Cat. No.: VC2356387

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936343-96-3 |

|---|---|

| Molecular Formula | C13H9FO2 |

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | 4-(2-fluorophenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H |

| Standard InChI Key | PRSDBXRSXAZINP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F |

Introduction

4-(2-Fluorophenoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula . It consists of a benzaldehyde core substituted with a fluorophenoxy group. This compound has been studied for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis

The synthesis of 4-(2-Fluorophenoxy)benzaldehyde typically involves the following steps:

-

Preparation of Fluorophenol Derivative: The reaction starts with 2-fluorophenol, which undergoes etherification with a benzyl halide derivative.

-

Aldehyde Functionalization: The intermediate product is subjected to formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the para position.

This synthetic route ensures high selectivity and yield, making it suitable for industrial-scale production.

Organic Synthesis

-

Acts as a precursor for synthesizing more complex organic molecules.

-

Used in coupling reactions to create fluorinated aromatic compounds.

Medicinal Chemistry

-

The fluorine atom enhances the compound’s metabolic stability and bioavailability.

-

Serves as an intermediate in the synthesis of drugs targeting neurological and inflammatory pathways.

Agrochemicals

-

Used in the development of pesticides and herbicides due to its aromatic fluorine substitution, which improves efficacy and environmental stability.

Safety and Handling

| Aspect | Details |

|---|---|

| Hazards | May cause irritation to skin, eyes, or respiratory tract. |

| Storage Conditions | Store in a cool, dry place away from light and moisture. |

| Personal Protection | Use gloves, goggles, and lab coats when handling. |

Comparative Data Table: Related Compounds

| Compound Name | Application | Key Property |

|---|---|---|

| 4-(2-Fluorophenoxy)benzaldehyde | Pharmaceutical Intermediate | Aromatic aldehyde functionality allows further derivatization. |

| Fluorobenzaldehydes | Medicinal Chemistry | High metabolic stability due to fluorination. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume